molecular formula C14H12F3NO3 B12440945 3-Amino-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanoic acid CAS No. 773125-91-0

3-Amino-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanoic acid

Cat. No.: B12440945
CAS No.: 773125-91-0
M. Wt: 299.24 g/mol
InChI Key: KLWCEOFQTQYLRR-UHFFFAOYSA-N
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Description

3-Amino-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanoic acid is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, catalysts, and reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Amino-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Amino-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and furan ring contribute to its unique reactivity and binding properties. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group and the furan ring in this compound imparts unique chemical and physical properties, making it distinct from other similar compounds.

Properties

CAS No.

773125-91-0

Molecular Formula

C14H12F3NO3

Molecular Weight

299.24 g/mol

IUPAC Name

3-amino-3-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]propanoic acid

InChI

InChI=1S/C14H12F3NO3/c15-14(16,17)9-4-2-1-3-8(9)11-5-6-12(21-11)10(18)7-13(19)20/h1-6,10H,7,18H2,(H,19,20)

InChI Key

KLWCEOFQTQYLRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C(CC(=O)O)N)C(F)(F)F

Origin of Product

United States

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